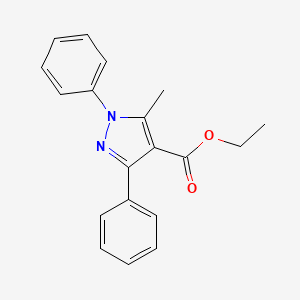

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

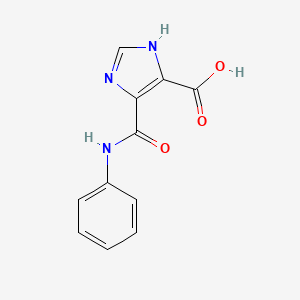

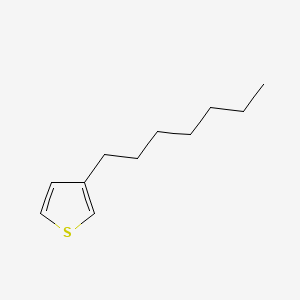

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C17H14N2O2 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis method involves the use of orthophosphoric acid as a catalyst in a one-pot conversion of aldehyde to nitrile .Molecular Structure Analysis

The molecular structure of 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester is characterized by a pyrazole core, which is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring can affect some bioactivities remarkably .Physical And Chemical Properties Analysis

The physical form of 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester is solid . The compound is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Modification

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester is a notable compound in the field of synthetic chemistry. Its derivatives have been synthesized for various pharmacological investigations. For instance, the compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester has shown significant analgesic and anti-inflammatory activities, making it a potential lead molecule for novel therapeutic agents (Gokulan, et al., 2012). Additionally, the compound has been involved in various chemical reactions to produce different derivatives, exhibiting its versatility in chemical synthesis (Şener, et al., 2007).

Biological Activities

The compound and its derivatives have been evaluated for their biological activities. A series of synthesized tetra substituted pyrazolines, including 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester derivatives, were assessed for antimicrobial, antibacterial, and antioxidant activities, indicating the compound's potential in the development of new therapeutic agents (Govindaraju, et al., 2012). The structural modifications of these compounds can significantly influence their biological properties.

Material Science Applications

In material science, pyrazole derivatives, including 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester, have shown potential as corrosion inhibitors for steel in acidic environments. These compounds demonstrate the ability to reduce corrosion rates, offering promising applications in protecting industrial materials (Herrag, et al., 2007).

Quantum Chemical Studies

The compound has also been a subject of quantum chemical studies, providing insights into its molecular geometry, electronic structure, and spectroscopic properties. Such studies are crucial for understanding the compound's behavior in various chemical environments and can guide the design of new compounds with desired properties (Viveka, et al., 2016).

Orientations Futures

The future directions for the research and development of pyrazole derivatives like 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester could involve the exploration of their potential against a wide range of human pathogens, their minimum inhibitory concentration (MIC) mode of actions, and the assessment of the usefulness of the synthesized compounds .

Propriétés

IUPAC Name |

ethyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-23-19(22)17-14(2)21(16-12-8-5-9-13-16)20-18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPCQJHHHVITQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353547 |

Source

|

| Record name | Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester | |

CAS RN |

7189-04-0 |

Source

|

| Record name | Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)